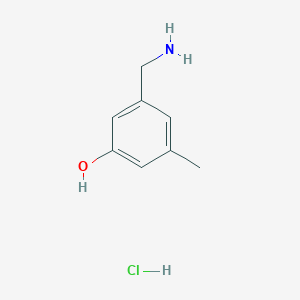

3-(氨甲基)-5-甲基苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminomethylphenols are a class of organic compounds that contain an amino (-NH2) and a methyl (-CH3) group attached to a phenol group . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

While the specific synthesis process for “3-(Aminomethyl)-5-methylphenol hydrochloride” is not available, aminomethylphenols can generally be synthesized through a Mannich reaction .Molecular Structure Analysis

The molecular structure of a compound like “3-(Aminomethyl)-5-methylphenol hydrochloride” would likely include a benzene ring (from the phenol), with a methyl group and an aminomethyl group attached .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including reactions with carbonyl compounds to form imines, and reactions with strong acids to form ammonium salts .科学研究应用

药理学和生物活性

酚类化合物,如绿原酸 (CGA),因其多样的药理作用而被广泛研究。CGA 表现出抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护活性。它在调节脂质和葡萄糖代谢方面也显示出前景,可能有助于治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等代谢紊乱。CGA 的保肝作用已在动物模型中得到证实,具有作为天然食品添加剂替代合成抗生素并降低药费的潜力(Naveed 等,2018)。

抗癌活性

席夫碱及其衍生物已被合成并表征其抗癌活性。对化合物进行针对癌细胞系的评估,显示 IC50 值在微摩尔范围内。这些发现表明这些化合物在癌症治疗中具有潜力,研究中重点突出了诸如诱导凋亡和 DNA 结合等具体机制(Uddin 等,2020)。

抗菌活性

含有 2-羟基苯基、苯并[b]吩恶嗪和喹喔啉部分的 N-取代-β-氨基酸衍生物对金黄色葡萄球菌和黄分枝杆菌等细菌表现出良好的抗菌活性,以及对白色念珠菌和黑曲霉的抗真菌活性。这项研究表明这些化合物在开发新的抗菌剂方面具有潜力(Mickevičienė 等,2015)。

酶抑制和 DNA 相互作用

已对 4-氨基苯酚衍生物进行了合成和表征,并对该化合物进行了抗菌和抗糖尿病活性的测试。它们还进行了 DNA 相互作用研究,表明它们由于其广谱抗菌活性和对淀粉酶和葡萄糖苷酶的显着抑制作用而具有作为抗癌剂的潜力。这些研究提供了对合成化合物的作用机制及其有希望方面的见解(Rafique 等,2022)。

反应机理和合成

研究还集中在酚类化合物及其衍生物的反应机理和合成上,包括含卤素的酚类查耳酮及其双曼尼希碱。这些化合物已被评估其细胞毒性和碳酸酐酶抑制作用,为进一步的抗癌候选药物开发奠定了基础(Yamali 等,2016)。

作用机制

Target of Action

The primary target of 3-(Aminomethyl)-5-methylphenol hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb .

Mode of Action

The compound inhibits the enzymatic activity of Mtb LeuRS . LeuRS has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNA^Leu . The compound applies the oxaborole tRNA trapping (OBORT) mechanism to Mtb LeuRS, leading to the inhibition of protein synthesis .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mtb, affecting the bacterium’s ability to grow and survive

Result of Action

The inhibition of Mtb LeuRS by 3-(Aminomethyl)-5-methylphenol hydrochloride results in potent in vitro antitubercular activity . It shows efficacy against Mtb in mouse TB infection models .

安全和危害

属性

IUPAC Name |

3-(aminomethyl)-5-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFUCCFOYDWHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)

![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)

![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)